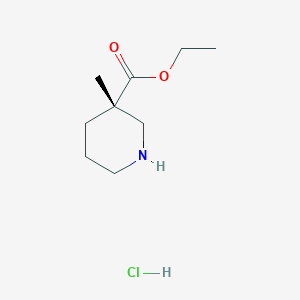

(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride

Description

(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride (CAS: 1965305-35-4) is a chiral piperidine derivative with a molecular formula of C₉H₁₈ClNO₂ and a molecular weight of 207.70 g/mol . The compound features a six-membered piperidine ring substituted with a methyl group at the 3-position and an ethyl ester moiety. Its hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name |

ethyl (3S)-3-methylpiperidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.ClH/c1-3-12-8(11)9(2)5-4-6-10-7-9;/h10H,3-7H2,1-2H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAHPPZMOMRABY-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCNC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1(CCCNC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods Analysis

The preparation of (S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride generally involves the following key synthetic strategies:

- Starting from chiral precursors or resolution of racemic mixtures

- Formation of the piperidine ring with stereocontrol

- Esterification to form the ethyl ester

- Conversion to hydrochloride salt for stability and crystallinity

Preparation via Piperidine-3-Carbonyl Azide Intermediate (Patent US20160251311A1)

Another advanced synthetic route involves piperidine-3-carbonyl azide as a key intermediate:

Step 1: Formation of piperidine-3-carbonyl azide

- Piperidine-3-carboxylic acid ethyl ester is converted to its hydrazide and then to the azide derivative under controlled conditions.

Step 2: Hydrolytic rearrangement and crystallization

- The azide intermediate is reacted in a solvent at elevated temperatures (50-150 °C, preferably 75-100 °C) for 2 minutes to 4 hours, followed by cooling.

- The product, piperidine-3-carboxylic acid hydrazide, is isolated by dilution with water and crystallization as its hydrochloride salt by slow addition of concentrated hydrochloric acid at 10-30 °C.

- The acid addition is carefully controlled to about 1 to 2 molar equivalents relative to the ester.

This method allows for enantiomerically enriched products and is suitable for scale-up due to its controlled reaction parameters and straightforward isolation steps.

Related Synthetic Strategies from Piperidone Derivatives (Research Article)

A related approach involves the synthesis of piperidine derivatives from piperidone precursors, which can be adapted for preparing (S)-3-methyl-piperidine esters:

Step 1: Deprotonation and alkylation of piperidone

- Piperidone is deprotonated with n-butyllithium and reacted with alkyl halides to introduce substituents at the 3-position.

Step 2: Conversion to β-keto esters

- The alkylated lactams are converted into β-keto esters using modified Masamune procedures, yielding intermediates for further functionalization.

Step 3: Diazo transfer and ester formation

- Treatment with mesyl azide and triethylamine converts β-keto esters into diazo compounds, which can be transformed into the desired piperidine carboxylic acid esters.

While this method is more complex, it allows for structural variations and stereochemical control, useful for analog synthesis and mechanistic studies.

Summary Table of Key Preparation Methods

Analytical Data Supporting Preparation

- Enantiomeric Excess (ee): Typically >99% as confirmed by chiral HPLC.

- NMR Spectroscopy:

- ^1H NMR signals consistent with (S)-configuration and ester functionality (e.g., multiplets in 1.6-3.3 ppm range for piperidine ring protons).

- HPLC-ELSD: Used for purity assessment, showing >99% purity in optimized preparations.

- Melting Points and IR Spectra: Used to confirm salt formation and ester groups.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Hydrolysis: Typically carried out using dilute hydrochloric acid or sulfuric acid under reflux conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.

Major Products Formed

Hydrolysis: (S)-3-Methyl-piperidine-3-carboxylic acid and ethanol.

Reduction: Various reduced piperidine derivatives.

Substitution: Substituted piperidine esters.

Scientific Research Applications

Synthetic Routes

The synthesis of (S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride typically involves chiral starting materials to ensure the desired stereochemistry. One common method includes the reaction of (S)-ethyl piperidine-3-carboxylate with methyl iodide in the presence of a base such as sodium hydride under anhydrous conditions to prevent hydrolysis of the ester group.

Medicinal Chemistry

This compound is studied for its potential therapeutic properties. It serves as a precursor in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders. Its interaction with neurotransmitter systems makes it a candidate for drug development aimed at treating conditions such as schizophrenia and depression .

Research indicates that this compound may exhibit significant biological activity through its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. This mechanism is crucial for understanding its potential role in therapeutic applications.

Organic Synthesis

The compound is utilized as a building block for synthesizing more complex molecules. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions, which are essential in creating diverse chemical entities for research and industrial purposes.

Case Study 1: Glycine Transporter Inhibition

A recent study explored the design of novel glycine transporter inhibitors using derivatives of this compound. The findings suggested that modifications to the compound could enhance its inhibitory activity against glycine transporters, which are implicated in several neuropsychiatric disorders .

Case Study 2: Synthesis of Piperidine Derivatives

Another investigation focused on the synthesis of various substituted piperidine derivatives from this compound. The study demonstrated that by altering substituents on the piperidine ring, researchers could tailor compounds with specific biological activities, highlighting the versatility of this compound in drug development .

Comparative Data Table

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Precursor for drug development targeting neurological disorders | GlyT1 inhibitors |

| Biological Activity | Modulates receptor/enzyme activity | Potential antidepressants |

| Organic Synthesis | Building block for complex molecule synthesis | Substituted piperidines |

Mechanism of Action

The mechanism of action of (S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The piperidine ring structure allows for various interactions with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Stereochemical Control : The (S)-configuration of the target compound is pivotal for its role in asymmetric synthesis, mirroring trends in chiral drug development .

- Scalability : Methods like hydrogenation (used for related piperidine esters ) are scalable and align with Good Manufacturing Practice (GMP) standards.

Biological Activity

(S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride is a piperidine derivative with significant potential in medicinal chemistry. This compound, characterized by the molecular formula C7H14ClNO2, has garnered attention due to its biological activities, particularly in the realms of neuropharmacology and oncology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H14ClNO2

- CAS Number : 164323-84-6

- Physical State : Hydrochloride salt form, enhancing solubility and bioavailability.

Chemical Structure

The compound's structure is pivotal in determining its biological activity. The presence of the piperidine ring and the carboxylic acid moiety contributes to its interaction with various biological targets.

- GABA Transport Inhibition :

-

Anticancer Activity :

- Studies have shown that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that certain piperidine-based compounds could induce apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapy agents like bleomycin .

Summary of Biological Activities

GABA Transporter Studies

Research has highlighted the role of this compound in modulating GABAergic transmission. A study found that this compound significantly increased GABA levels, suggesting its potential use in treating epilepsy and other neurological conditions.

Anticancer Research

A notable study evaluated the cytotoxic effects of piperidine derivatives on cancer cell lines. The results indicated that this compound could induce apoptosis more effectively than traditional chemotherapeutics in specific tumor models .

Table: Cytotoxicity Results Against Cancer Cell Lines

| Cell Line | Compound Tested | IC50 Value (µM) | Effect |

|---|---|---|---|

| Hypopharyngeal Tumor Cells | (S)-3-Methyl-piperidine-3-carboxylate | 5.0 | Induces apoptosis |

| Standard Chemotherapy (Bleomycin) | Bleomycin | 10 | Control |

Neuropharmacological Applications

Recent reviews have emphasized the potential of piperidine derivatives in treating neurodegenerative diseases due to their ability to modulate neurotransmitter systems effectively. The unique stereochemistry of this compound allows for selective interactions with biological targets, making it a valuable candidate for further research .

Q & A

Q. What synthetic routes are recommended for preparing (S)-3-Methyl-piperidine-3-carboxylic acid ethyl ester hydrochloride, and how do reaction conditions influence stereochemical outcomes?

- Methodological Answer : The compound can be synthesized via esterification of the corresponding carboxylic acid followed by chiral resolution or asymmetric synthesis. Key steps include:

- Chiral Pool Strategy : Use (S)-configured starting materials (e.g., chiral piperidine derivatives) to retain stereochemistry during esterification and salt formation .

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived catalysts) to induce enantioselectivity during esterification .

- Hydrochloride Formation : React the freebase ester with HCl in anhydrous conditions to avoid racemization. Monitor pH to ensure stoichiometric protonation .

- Critical Factors : Temperature control (<0°C during HCl addition) and inert atmospheres (N₂/Ar) minimize side reactions like ester hydrolysis or epimerization .

Q. Which analytical techniques are most effective for structural characterization and stereochemical confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methyl group at C3) and ester/piperidine ring connectivity. NOESY experiments verify the (S)-configuration by spatial proximity of protons .

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Compare retention times with racemic standards .

- X-ray Crystallography : Single-crystal analysis provides definitive proof of absolute configuration. Crystallize the hydrochloride salt in ethanol/water mixtures .

- Polarimetry : Measure specific rotation ([α]D) and compare with literature values for chiral validation .

Q. How can researchers ensure ≥98% purity for pharmacological studies?

- Methodological Answer :

- Purification : Use recrystallization (ethanol/diethyl ether) or flash chromatography (silica gel, ethyl acetate/hexane gradients) to remove unreacted precursors or diastereomers .

- Quality Control :

- HPLC : C18 reverse-phase columns with UV detection (λ = 210–254 nm). Validate method robustness using EP/USP guidelines .

- Karl Fischer Titration : Ensure <0.5% water content to prevent hydrolysis during storage .

Advanced Research Questions

Q. How do pH and solvent systems affect the stability of the ester group during long-term storage?

- Methodological Answer :

- Degradation Pathways : Ester hydrolysis accelerates under acidic (pH < 3) or alkaline (pH > 9) conditions. The piperidine ring’s basicity may buffer pH in aqueous solutions, requiring inert solvents (e.g., anhydrous acetonitrile) for stability studies .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC-MS to identify hydrolysis byproducts (e.g., carboxylic acid derivatives) .

- Optimal Storage : Lyophilized solid at -20°C in amber vials with desiccants (silica gel) minimizes thermal/photo degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.